molecular formula C16H9BrCl2O2 B3041611 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one CAS No. 331821-01-3

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one

Cat. No.: B3041611
CAS No.: 331821-01-3
M. Wt: 384 g/mol
InChI Key: JXAJWEQRZOZUGT-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one is a synthetic halogenated chromenone derivative, a class of compounds also known as coumarin analogues. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for developing novel molecules with potential biological activities . Chromenones are investigated for a range of pharmacological properties, with recent scientific attention focused heavily on their antimicrobial and anticancer potential . In scientific research, halogenated chromenones like this one are of significant interest for probing new anti-infective strategies. Studies on structurally similar tri-halogenated chromene derivatives have demonstrated potent activity against multidrug-resistant bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis , with minimum inhibitory concentration (MIC) values in the low µg/mL range . The specific pattern of bromo, chloro, and methyl substituents on the core scaffold is known to modulate the compound's reactivity, interaction with biological targets, and overall bioactivity profile . The mechanism of action for this class of compounds is under investigation but may involve the inhibition of key bacterial enzymes or interaction with other molecular targets to disrupt cellular processes . Researchers utilize this chemical as a key intermediate to synthesize more complex structures and to explore structure-activity relationships (SAR) in drug discovery campaigns . Please note that this product is intended for research purposes only in a controlled laboratory setting. It is not classified as a drug or medicine, and it is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

6-bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2O2/c1-8-11-6-9(17)7-13(19)15(11)21-16(20)14(8)10-4-2-3-5-12(10)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAJWEQRZOZUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 4-methylcoumarin, and bromine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and 4-methylcoumarin in the presence of a base, such as sodium hydroxide.

    Bromination: The intermediate compound is then subjected to bromination using bromine in an organic solvent, such as chloroform, to introduce the bromine atom at the desired position.

    Chlorination: Finally, the compound undergoes chlorination using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms at the specified positions.

Industrial Production Methods

Industrial production of 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where halogen atoms (bromine and chlorine) are replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles, such as sodium methoxide, in an appropriate solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing halogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Scientific Research Applications

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with receptors on cell surfaces and modulating their signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Comparison with Analogous Chromen-2-one Derivatives

Structural and Physicochemical Properties

The substituent pattern significantly alters molecular properties. Key comparisons are summarized below:

Table 1: Comparative Analysis of Chromen-2-one Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one (A) 6-Br, 8-Cl, 3-(2-ClPh), 4-Me C₁₆H₉BrCl₂O₂* ~381.5† Not available Not available Not available
6-Bromo-8-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one (B) 6-Br, 8-Cl, 3-(4-OHPh), 4-Me C₁₆H₁₀BrClO₃ 365.61 1.633 537.1 9.58
6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one (C) 6-Br, 3-(4-MeOPh), 4-Me C₁₇H₁₃BrO₃ 345.19 Not available Not available Not available
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one (D) 8-Br, 2-SEt, 3,6-diMe C₁₃H₁₃BrO₂S Not available Not available Not available Not available

*Inferred formula; †Calculated based on substituent contributions.

Key Observations:

Substituent Effects on Polarity and Solubility :

  • Compound B contains a 4-hydroxyphenyl group, enabling hydrogen bonding via the -OH group, which increases its polarity and water solubility compared to A (2-chlorophenyl, more lipophilic) .
  • Compound C substitutes a methoxy group (electron-donating) at the phenyl ring, enhancing resonance stabilization but reducing acidity compared to halogenated analogues.

Molecular Weight and Steric Effects :

  • The dual halogenation (Br and Cl) in A and B increases molecular weight and steric bulk compared to C (lacking 8-Cl). This may influence crystal packing and melting points .

Unique Features of Sulfur-Containing Derivative (D) :

  • Compound D ’s ethylsulfanyl group introduces sulfur, which may increase oxidation susceptibility but enhance hydrophobic interactions. The absence of a phenyl group at position 3 distinguishes it from A–C .

Hydrogen Bonding and Crystallographic Behavior

  • Compound B ’s hydroxyl group facilitates hydrogen-bonded networks, as described in Etter’s graph set analysis . In contrast, A ’s 2-chlorophenyl group may promote halogen bonding (C-Cl···X interactions) or π-stacking, affecting crystallinity.

Biological Activity

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.

  • Molecular Formula : C16H9BrCl2O2
  • Molecular Weight : 384.05 g/mol
  • CAS Number : Not specified in available literature

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, a study identified that certain bromo-substituted coumarins demonstrated effective scavenging of reactive oxygen species (ROS) and lipid peroxidation inhibition. The compound 6-bromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one showed an IC50 value of 36.9 μM in lipid peroxidation assays, indicating strong antioxidant potential .

Anti-inflammatory Effects

The anti-inflammatory activity of coumarin derivatives has been extensively documented. In vitro studies have shown that compounds similar to 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one inhibit lipoxygenase (LOX) activity, which is critical in inflammatory processes. For example, a related compound exhibited an IC50 value of 31.6 μM against LOX .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. A study highlighted that derivatives with halogen substitutions significantly affected the proliferation of cancer cells, with some compounds leading to over 80% inhibition of cell viability at specific concentrations .

Case Studies

  • Study on ROS Scavenging :
    • Objective : Evaluate the ROS scavenging ability of various coumarin derivatives.
    • Findings : Compounds with bromo substitutions demonstrated substantial ROS elimination in HaCaT cells after H2O2 treatment.
    • Results : The most potent compounds achieved over 80% reduction in ROS levels .
  • Investigation of Anti-inflammatory Activity :
    • Objective : Assess the LOX inhibitory effects of halogenated coumarins.
    • Findings : Several derivatives exhibited significant LOX inhibition, with IC50 values ranging from 31.6 μM to 37.1 μM.
    • Results : The presence of hydroxyl and acetyloxy groups enhanced the anti-inflammatory activity .

Data Tables

Compound NameActivity TypeIC50 Value (μM)Reference
6-Bromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-oneLipid Peroxidation Inhibition36.9
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-oneLOX Inhibition31.6
Various Bromo-CoumarinsROS Scavenging>80% Reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Reactant of Route 2
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6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one

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